molecular formula C37H24Br6N4O7 B15014084 2-[(E)-{[2-(3,5-bis{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}phenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dibromo-6-methoxyphenol

2-[(E)-{[2-(3,5-bis{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}phenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dibromo-6-methoxyphenol

Cat. No.: B15014084
M. Wt: 1116.0 g/mol
InChI Key: YFAJYEVLEYIMGF-UHFFFAOYSA-N
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Description

Ethoxyphenol, also known as 2-ethoxyphenol or guaiacol, is an organic compound with the molecular formula C8H10O2. It is a type of phenol where an ethoxy group is substituted at the ortho position of the hydroxyl group on the benzene ring. This compound is known for its pleasant aroma and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxyphenol can be synthesized through various methods. One common method involves the reaction of ortho-ethylvanillin with a composite metal catalyst such as rhodium oxide and ruthenium chloride. The reaction is carried out at a temperature of 150°C for four hours, followed by vacuum distillation to obtain the product . Another method involves the gas-solid phase catalytic synthesis using diethyl carbonate and pyrocatechol, which is more environmentally friendly and efficient .

Industrial Production Methods

In industrial settings, ethoxyphenol is often produced through the oxidation of anisole or phenetole with an unsubstituted alkanoic acid. This method is preferred due to its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

Ethoxyphenol exerts its effects through various mechanisms depending on its application. For instance, in enzymatic reactions, it acts as a substrate for enzymes like tyrosinase, where it undergoes oxidation to form quinones. These quinones can then participate in further biochemical reactions . In the polymer industry, ethoxyphenol acts as a stabilizer by inhibiting the formation of peroxides, thus preventing unwanted polymerization reactions .

Comparison with Similar Compounds

Ethoxyphenol is similar to other phenolic compounds such as methoxyphenol and hydroxyphenol. it is unique due to the presence of the ethoxy group, which imparts different chemical properties and reactivity. For example:

List of Similar Compounds

Properties

Molecular Formula

C37H24Br6N4O7

Molecular Weight

1116.0 g/mol

IUPAC Name

2-[[2-[3,5-bis[(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylideneamino]phenyl]-1,3-benzoxazol-5-yl]iminomethyl]-3,4-dibromo-6-methoxyphenol

InChI

InChI=1S/C37H24Br6N4O7/c1-51-28-10-23(38)31(41)20(34(28)48)13-44-17-4-5-27-26(9-17)47-37(54-27)16-6-18(45-14-21-32(42)24(39)11-29(52-2)35(21)49)8-19(7-16)46-15-22-33(43)25(40)12-30(53-3)36(22)50/h4-15,48-50H,1-3H3

InChI Key

YFAJYEVLEYIMGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC(=C4)N=CC5=C(C(=CC(=C5Br)Br)OC)O)N=CC6=C(C(=CC(=C6Br)Br)OC)O)Br)Br

Origin of Product

United States

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